
Methyl 9,10-bis(bromomethyl)anthracene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 9,10-bis(bromomethyl)anthracene-2-carboxylate is an organic compound with the molecular formula C18H14Br2O2 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of bromomethyl groups at the 9 and 10 positions and a carboxylate ester group at the 2 position
Vorbereitungsmethoden
The synthesis of Methyl 9,10-bis(bromomethyl)anthracene-2-carboxylate typically involves the bromination of methyl 9,10-dimethylanthracene-2-carboxylate. The reaction is carried out using bromine in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a basis for scaling up the process. The key steps involve careful control of reaction conditions and purification techniques to ensure the quality and yield of the final product.
Analyse Chemischer Reaktionen
Methyl 9,10-bis(bromomethyl)anthracene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups. Common reagents for these reactions include sodium hydroxide, ammonia, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide would yield a hydroxymethyl derivative, while oxidation with potassium permanganate would produce a carboxylic acid derivative .
Wissenschaftliche Forschungsanwendungen
Methyl 9,10-bis(bromomethyl)anthracene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its bromomethyl groups make it a versatile intermediate for further functionalization.
Biology: The compound can be used in the study of biological systems, particularly in the development of fluorescent probes and sensors due to its aromatic structure and potential for conjugation with other molecules.
Medicine: Research into its potential as a precursor for drug development is ongoing. Its unique structure may offer pathways to novel therapeutic agents.
Wirkmechanismus
The mechanism of action of Methyl 9,10-bis(bromomethyl)anthracene-2-carboxylate is largely dependent on its chemical reactivity. The bromomethyl groups can undergo nucleophilic substitution, allowing the compound to interact with various biological molecules. This interaction can lead to the formation of covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially altering their function. The aromatic structure of the compound also allows for π-π interactions with other aromatic systems, which can influence its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Methyl 9,10-bis(bromomethyl)anthracene-2-carboxylate can be compared with other similar compounds, such as:
9,10-Bis(bromomethyl)anthracene: Lacks the carboxylate ester group, making it less versatile for certain applications.
Methyl 9,10-dimethylanthracene-2-carboxylate: Lacks the bromomethyl groups, reducing its reactivity in nucleophilic substitution reactions.
9,10-Dibromoanthracene: Lacks both the methyl and carboxylate groups, limiting its functionalization potential.
The presence of both bromomethyl and carboxylate ester groups in this compound makes it a unique and valuable compound for a wide range of applications .
Eigenschaften
CAS-Nummer |
473773-75-0 |
|---|---|
Molekularformel |
C18H14Br2O2 |
Molekulargewicht |
422.1 g/mol |
IUPAC-Name |
methyl 9,10-bis(bromomethyl)anthracene-2-carboxylate |
InChI |
InChI=1S/C18H14Br2O2/c1-22-18(21)11-6-7-14-15(8-11)17(10-20)13-5-3-2-4-12(13)16(14)9-19/h2-8H,9-10H2,1H3 |
InChI-Schlüssel |
FFRNJQDOCHTVJY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)CBr)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



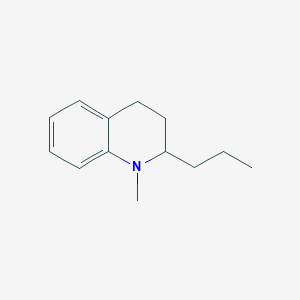
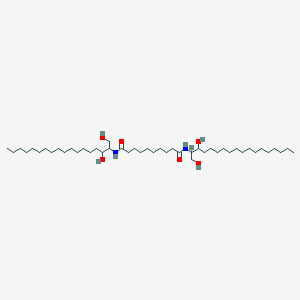

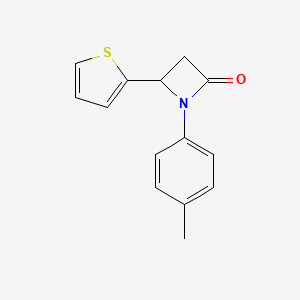
![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-, (3S)-](/img/structure/B14257060.png)
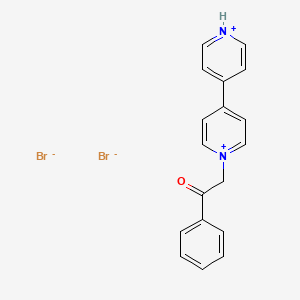
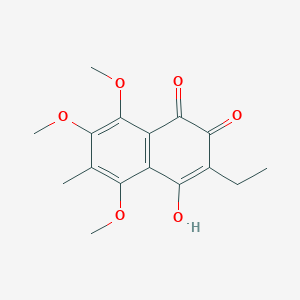
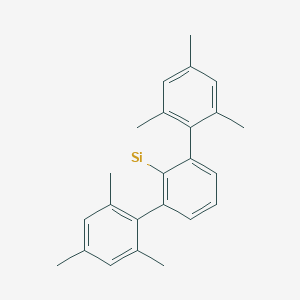
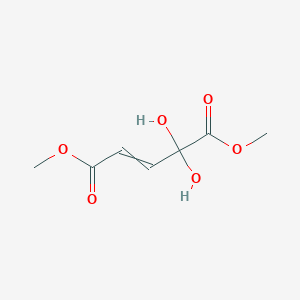
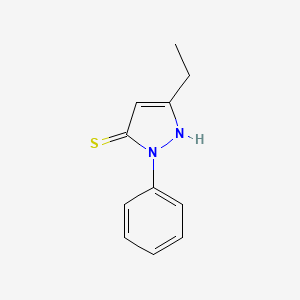
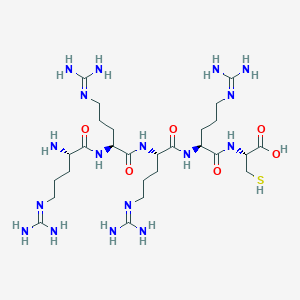
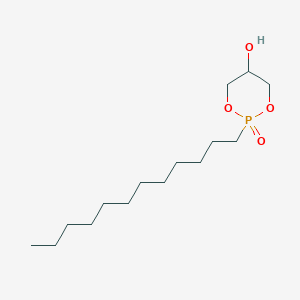
![1-Butyl-4-{4-[4-(dodecyloxy)phenyl]buta-1,3-diyn-1-yl}benzene](/img/structure/B14257120.png)
